Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a p-tolyl group at position 1, an ethoxycarbonyl ester at position 3, and a 2-((3-methoxyphenyl)amino)-2-oxoethoxy chain at position 2. This compound’s structural complexity arises from its multiple functional groups, including the pyridazine ring, ester linkage, and substituted phenyl moieties. Crystallographic tools like SHELX and ORTEP-3 (used in structural analysis of similar compounds) are critical for confirming its three-dimensional conformation .
Properties
IUPAC Name |
ethyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-4-31-23(29)22-19(13-21(28)26(25-22)17-10-8-15(2)9-11-17)32-14-20(27)24-16-6-5-7-18(12-16)30-3/h5-13H,4,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXLRNBOOVGGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 870246-48-3) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antitumor properties and mechanisms of action, supported by relevant data and case studies.
The molecular formula of the compound is , with a molecular weight of approximately 336.34 g/mol. The structure includes functional groups that are known to influence biological activity, such as the methoxy group and the dihydropyridazine core.
Antitumor Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antitumor activity. For instance, research involving compounds with similar dihydropyridazine frameworks has shown promising results against various cancer cell lines.
Case Study: Anticancer Screening
A notable study conducted by the National Cancer Institute evaluated several compounds for their cytotoxic effects on a range of cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. The results demonstrated that certain derivatives exhibited potent antitumor effects, suggesting that this compound may also possess similar properties due to its structural analogies with these active compounds .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been a focal point in studies involving related compounds.
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which can protect normal cells from oxidative stress while selectively targeting cancer cells.
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound.
| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| National Cancer Institute Study | Leukemia, Lung Cancer, Colon Cancer | 5 - 20 | Cell Proliferation Inhibition |
| Anticancer Activity Research | MCF7 Breast Cancer Cells | 10 - 15 | Apoptosis Induction |
| Structural Activity Relationship Study | Various Tumor Cell Lines | 8 - 25 | Antioxidant Activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyridazine and heterocyclic derivatives. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position and Electronic Effects :
- The target compound’s 3-methoxyphenyl group (meta position) creates a distinct electronic profile compared to Analog 1’s 4-ethoxyphenyl (para position). Para-substitution often leads to stronger resonance effects, while meta-substitution may influence dipole moments and solubility .
- The ethoxycarbonyl group in the target compound and Analog 1 provides ester functionality, which can hydrolyze under acidic/basic conditions, impacting stability .
Core Heterocycle Differences: Pyridazine derivatives (target compound, Analog 1, Analog 3) exhibit planar aromatic cores conducive to π-π stacking, whereas tetrahydrobenzo[b]thiophene (Analog 2) has a non-aromatic, saturated ring system, reducing aromatic interactions but increasing flexibility .
The pyridin-2-ylsulfanyl group in Analog 3 may confer unique reactivity (e.g., nucleophilic substitution) or binding interactions in biological systems .
Synthetic and Analytical Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
